1-Pyrazin-2-yl-pyrrolidin-3-ol

Description

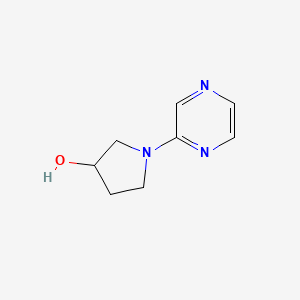

Structure

3D Structure

Properties

IUPAC Name |

1-pyrazin-2-ylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-7-1-4-11(6-7)8-5-9-2-3-10-8/h2-3,5,7,12H,1,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFKVTACICNZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Pyrazin-2-yl-pyrrolidin-3-ol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Pyrazin-2-yl-pyrrolidin-3-ol

Executive Summary

1-Pyrazin-2-yl-pyrrolidin-3-ol is a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. It strategically combines two pharmacologically relevant scaffolds: the pyrazine ring, a common feature in numerous bioactive molecules, and the pyrrolidin-3-ol moiety, which provides a three-dimensional, chiral structure with a key functional handle. This guide offers a comprehensive analysis of its chemical properties, predictive spectroscopic features, plausible synthetic methodologies, and its potential as a versatile building block for the development of novel therapeutics. The discussion is framed from the perspective of applied chemistry, emphasizing the rationale behind synthetic choices and the potential for targeted derivatization.

Molecular Overview and Physicochemical Properties

The foundational step in evaluating any chemical entity is a thorough understanding of its structure and inherent physicochemical characteristics. 1-Pyrazin-2-yl-pyrrolidin-3-ol, identified by CAS Number 1261236-01-4, possesses a unique architecture that merges an aromatic diazine with a saturated, functionalized azacyclopentane.[1]

Chemical Structure:

Figure 1: 2D Structure of 1-Pyrazin-2-yl-pyrrolidin-3-ol

This hybrid structure is significant; the pyrazine moiety provides a rigid, aromatic core with hydrogen bond accepting capabilities from its nitrogen atoms, while the non-planar pyrrolidine ring introduces sp³ character, which is increasingly sought after in drug design to improve solubility and escape "flatland".[2][3] The hydroxyl group and the potential for stereoisomerism at the C-3 position are critical features for exploring structure-activity relationships (SAR).

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1261236-01-4 | [1] |

| Molecular Formula | C₈H₁₁N₃O | Calculated |

| Molecular Weight | 165.19 g/mol | Calculated |

| SMILES | OC1CN(C2=NC=CN=C2)CC1 | [1] |

| Predicted XlogP | -0.5 to -1.0 | Inferred from similar structures |

| H-Bond Donors | 1 (from -OH) | Calculated |

| H-Bond Acceptors | 3 (from N atoms and O atom) | Calculated |

Predictive Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a robust prediction of its key spectroscopic signatures. This predictive analysis is a cornerstone of structural verification in synthetic chemistry.[4][5]

2.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to be highly informative, with distinct regions for the aromatic pyrazine protons and the aliphatic pyrrolidine protons.

-

Pyrazine Region (δ 8.0-8.5 ppm): Three distinct signals are expected for the three protons on the pyrazine ring. Their coupling patterns (doublets, doublet of doublets) will be determined by their positions relative to each other and the point of substitution.

-

Pyrrolidine Region (δ 2.0-4.5 ppm): The five protons on the pyrrolidine ring will appear as complex multiplets. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be the most downfield in this region (around δ 4.0-4.5 ppm). The protons on carbons adjacent to the nitrogen atom will also be shifted downfield (δ 3.5-4.0 ppm).

-

Hydroxyl Proton (δ 1.5-5.0 ppm, variable): A broad singlet, whose chemical shift is dependent on solvent and concentration.

2.2. ¹³C NMR Spectroscopy The carbon spectrum should corroborate the structure with signals in both the aromatic and aliphatic regions.

-

Aromatic Region (δ 140-160 ppm): Four signals corresponding to the four unique carbon atoms of the substituted pyrazine ring.

-

Aliphatic Region (δ 45-75 ppm): Three signals for the pyrrolidine ring carbons. The carbon attached to the hydroxyl group will be the most downfield in this set (approx. δ 65-75 ppm), followed by the carbons adjacent to the nitrogen.

2.3. Infrared (IR) Spectroscopy Key functional groups will give rise to characteristic absorption bands.[6]

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹ for the pyrazine C-H bonds.

-

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ for the pyrrolidine C-H bonds.

-

C=N and C=C Stretch: Medium to strong bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazine ring.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

2.4. Mass Spectrometry (MS) Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 165. Key fragmentation patterns would likely involve the loss of water (M-18) from the hydroxyl group and cleavage of the pyrrolidine ring.

Synthetic Strategies and Methodologies

The synthesis of 1-pyrazin-2-yl-pyrrolidin-3-ol is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be designed based on established heterocyclic chemistry principles, primarily through nucleophilic aromatic substitution (SNAᵣ). A general method for similar compounds involves the alkylation of azoles with protected alcohol precursors.[7]

Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution

The most direct approach involves the reaction of 2-chloropyrazine with pyrrolidin-3-ol. This reaction leverages the electron-deficient nature of the pyrazine ring, which makes it susceptible to nucleophilic attack by the secondary amine of the pyrrolidinol.

Caption: Proposed synthetic workflow for 1-Pyrazin-2-yl-pyrrolidin-3-ol.

Experimental Protocol: Synthesis of 1-Pyrazin-2-yl-pyrrolidin-3-ol

-

Reaction Setup: To a solution of pyrrolidin-3-ol (1.0 eq) in dimethylformamide (DMF, approx. 0.5 M), add 2-chloropyrazine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Rationale: DMF is a polar aprotic solvent that effectively solvates the reactants. K₂CO₃ is a non-nucleophilic base used to scavenge the HCl byproduct, driving the reaction to completion. Using a slight excess of the electrophile ensures full consumption of the more valuable pyrrolidinol.

-

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Rationale: Heating is necessary to overcome the activation energy for the SNAᵣ reaction. A nitrogen atmosphere prevents potential oxidative side reactions.

-

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Rationale: This standard aqueous workup removes the DMF solvent and inorganic salts. The brine wash helps to break up any emulsions.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) as the eluent to afford the pure product.

-

Rationale: Chromatography separates the desired product from unreacted starting materials and any side products based on polarity.

-

Chemical Reactivity and Derivatization Potential

The true value of 1-Pyrazin-2-yl-pyrrolidin-3-ol in drug discovery lies in its potential for selective derivatization. The molecule presents two primary sites for chemical modification: the hydroxyl group and the pyrazine ring.

-

Hydroxyl Group Reactivity: The secondary alcohol is a versatile functional handle.

-

Etherification: Deprotonation with a base (e.g., NaH) followed by reaction with an alkyl halide (R-X) yields ethers, which can be used to probe hydrophobic pockets in a binding site.

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions like EDC/HOBt) produces esters, which can act as prodrugs or improve cell permeability.

-

Oxidation: Oxidation (e.g., using Dess-Martin periodinane) converts the alcohol to a ketone (1-(pyrazin-2-yl)pyrrolidin-3-one), providing a new site for reactions like reductive amination.

-

-

Pyrazine Ring Reactivity: While less reactive than the hydroxyl group, the pyrazine ring can undergo modifications, though these typically require more forcing conditions.

Caption: Key derivatization pathways from the hydroxyl group.

Application in Medicinal Chemistry and Drug Discovery

The combination of the pyrazine and pyrrolidine scaffolds positions this molecule as a high-potential building block for libraries targeting a wide range of diseases.

-

Scaffold Hopping and Fragment-Based Design: The pyrrolidine ring provides a saturated, 3D-rich core that can serve as a replacement for flat aromatic rings, often leading to improved physicochemical properties and novel intellectual property.[2]

-

Pharmacological Precedent: Pyrazine and its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8] Similarly, pyrazole and pyrazoline derivatives, which are also nitrogen-containing heterocycles, have been extensively studied for their diverse pharmacological roles.[9][10][11][12] This body of literature suggests that libraries built around the 1-pyrazin-2-yl-pyrrolidin-3-ol core could yield compounds with significant therapeutic potential.

-

Target Interaction Rationale: The structural features of the molecule are well-suited for specific interactions with biological targets like kinases and proteases.

Caption: Logic diagram linking molecular features to biological potential.

Conclusion

1-Pyrazin-2-yl-pyrrolidin-3-ol represents more than just another chemical entity; it is a strategically designed building block for modern drug discovery. Its synthesis is feasible through standard organic chemistry reactions, and its key functional groups offer straightforward handles for creating diverse chemical libraries. The combination of a pharmacologically-proven aromatic heterocycle with a 3D-rich saturated ring provides a powerful starting point for researchers aiming to develop novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

- BLDpharm. 1-(Pyrazin-2-yl)pyrrolidin-3-ol.

- Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues.

- Abida, et al. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Ftouhi, N., et al.

- Ftouhi, N., et al.

- Kumar, V. & Kumar, S. Current status of pyrazole and its biological activities. PMC - PubMed Central.

- PharmaBlock.

- R Discovery. Pyrrolidine Analogues Research Articles.

- University of Colorado Boulder. Spectroscopy Problems.

- ChemComplete. Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube.

- Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres.

Sources

- 1. 1261236-01-4|1-(Pyrazin-2-yl)pyrrolidin-3-ol|BLD Pharm [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. m.youtube.com [m.youtube.com]

- 6. rsc.org [rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. sarpublication.com [sarpublication.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Pyrazin-2-yl-pyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrazin-2-yl-pyrrolidin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. Its unique structural motif, combining the electron-deficient pyrazine ring with a chiral pyrrolidinol scaffold, offers a rich landscape for molecular exploration. This guide provides a detailed technical overview of the primary synthetic pathways to 1-Pyrazin-2-yl-pyrrolidin-3-ol, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical optimization strategies. The two principal and most industrially scalable methods, Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination, are discussed in depth to provide researchers with a comprehensive understanding of the available synthetic tools.

Introduction: The Significance of the Pyrazinylpyrrolidinol Scaffold

The fusion of a pyrazine moiety with a pyrrolidine ring creates a scaffold with a unique combination of physicochemical properties. The pyrazine ring, a nitrogen-containing heterocycle, is a known bioisostere for various functional groups and can participate in hydrogen bonding and π-stacking interactions with biological targets.[1] The pyrrolidin-3-ol component introduces a chiral center and a hydroxyl group, providing a handle for further functionalization and imparting favorable pharmacokinetic properties such as improved solubility. This combination has led to the incorporation of the 1-pyrazin-2-yl-pyrrolidin-3-ol core into a range of biologically active molecules.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 1-Pyrazin-2-yl-pyrrolidin-3-ol reveals two primary disconnection points around the newly formed C-N bond between the pyrazine and pyrrolidine rings. This leads to two convergent and highly plausible synthetic strategies:

-

Pathway A: Nucleophilic Aromatic Substitution (SNAr) : This approach involves the disconnection of the C-N bond, leading to a halopyrazine (electrophile) and 3-hydroxypyrrolidine (nucleophile). The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack.

-

Pathway B: Buchwald-Hartwig Amination : This pathway also relies on the disconnection of the C-N bond but utilizes a palladium-catalyzed cross-coupling reaction between a halopyrazine and 3-hydroxypyrrolidine. This method is renowned for its broad substrate scope and functional group tolerance.[2]

Both pathways commence from readily available starting materials, 2-halopyrazines (such as 2-chloropyrazine or 2-bromopyrazine) and (R)- or (S)-3-hydroxypyrrolidine.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a direct and often cost-effective method for the synthesis of 1-Pyrazin-2-yl-pyrrolidin-3-ol. The reaction proceeds via an addition-elimination mechanism, where the nucleophilic amine of 3-hydroxypyrrolidine attacks the electron-deficient carbon of the pyrazine ring bearing a halogen, forming a Meisenheimer complex. Subsequent elimination of the halide restores the aromaticity of the pyrazine ring.

Causality Behind Experimental Choices

-

Choice of Halopyrazine : 2-Chloropyrazine is a common and cost-effective starting material. While 2-bromopyrazine could also be used, the C-Cl bond is sufficiently activated for nucleophilic attack by the amine.

-

Solvent : Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

-

Base : An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

-

Temperature : Elevated temperatures are generally required to overcome the activation energy of the reaction.

Experimental Protocol: SNAr

-

To a solution of 3-hydroxypyrrolidine (1.2 equivalents) in anhydrous DMSO (10 volumes), add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Add 2-chloropyrazine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Pyrazin-2-yl-pyrrolidin-3-ol.

Data Presentation: SNAr

| Parameter | Condition | Rationale |

| Halopyrazine | 2-Chloropyrazine | Cost-effective and sufficiently reactive. |

| Nucleophile | 3-Hydroxypyrrolidine | The amine provides the nucleophilic attack. |

| Base | K₂CO₃ or Cs₂CO₃ | Neutralizes the in-situ generated HCl. |

| Solvent | DMSO or DMF | Polar aprotic solvent stabilizes the intermediate. |

| Temperature | 100-120 °C | Provides sufficient energy for the reaction. |

| Typical Yield | 60-80% | Dependent on specific conditions and purification. |

Pathway B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method is particularly useful for coupling unreactive aryl halides or when milder reaction conditions are required. The catalytic cycle involves the oxidative addition of the halopyrazine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3]

Causality Behind Experimental Choices

-

Choice of Halopyrazine : While both 2-chloropyrazine and 2-bromopyrazine can be used, 2-bromopyrazine is often more reactive in palladium-catalyzed couplings. However, with the advent of modern, highly active catalysts, the use of the more economical 2-chloropyrazine is often feasible.

-

Palladium Precatalyst : Modern palladacycle precatalysts, such as those from the Buchwald G3 and G4 generations, are often more reliable and efficient than traditional palladium sources like Pd(OAc)₂ as they readily form the active LPd(0) catalyst.

-

Ligand : The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. For the coupling of a secondary amine like 3-hydroxypyrrolidine, ligands such as RuPhos or XantPhos are often effective.[4]

-

Base : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.

-

Solvent : Anhydrous, degassed solvents such as toluene or 1,4-dioxane are typically used to prevent the deactivation of the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

-

In an oven-dried Schlenk tube, combine 2-bromopyrazine (1.0 equivalent), 3-hydroxypyrrolidine (1.2 equivalents), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the ligand (if not using a precatalyst, e.g., RuPhos, 2.4 mol%).

-

Add sodium tert-butoxide (1.4 equivalents) to the tube.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed toluene (10 volumes) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination

| Parameter | Condition | Rationale |

| Halopyrazine | 2-Bromopyrazine | Generally more reactive in Pd-catalyzed couplings. |

| Nucleophile | 3-Hydroxypyrrolidine | The amine partner for the cross-coupling. |

| Catalyst | RuPhos Pd G3 (2 mol%) | A highly active and reliable precatalyst. |

| Ligand | RuPhos (if needed) | Stabilizes the Pd center and facilitates the reaction. |

| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base for amine deprotonation. |

| Solvent | Toluene or Dioxane | Anhydrous and degassed to protect the catalyst. |

| Temperature | 80-100 °C | Typical temperature range for this coupling. |

| Typical Yield | 70-95% | Generally higher yields than SNAr. |

Visualization of Synthetic Pathways

Diagram: SNAr Pathway

Caption: SNAr synthesis of 1-Pyrazin-2-yl-pyrrolidin-3-ol.

Diagram: Buchwald-Hartwig Amination Pathway

Caption: Buchwald-Hartwig synthesis of 1-Pyrazin-2-yl-pyrrolidin-3-ol.

Conclusion and Future Perspectives

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent robust and scalable methods for the synthesis of 1-Pyrazin-2-yl-pyrrolidin-3-ol. The choice between these two pathways will often depend on factors such as the cost and availability of starting materials and reagents, the desired scale of the reaction, and the presence of other functional groups in more complex derivatives. The SNAr approach offers simplicity and cost-effectiveness, while the Buchwald-Hartwig amination provides higher yields and greater substrate scope. Further research in this area may focus on the development of more sustainable and environmentally benign synthetic methods, such as utilizing greener solvents or developing more efficient and recyclable catalysts. The continued exploration of the synthetic accessibility of the 1-pyrazin-2-yl-pyrrolidin-3-ol scaffold will undoubtedly fuel the discovery of new and innovative therapeutic agents.

References

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010, October 27). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. Retrieved from [Link]

- Google Patents. (n.d.). US5693806A - Process for producing pyrazine compounds.

-

National Center for Biotechnology Information. (n.d.). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Retrieved from [Link]

-

ResearchGate. (n.d.). Cu-Catalyzed C–N Couplings with Benzilamide Ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, June 30). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Retrieved from [Link]

-

Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]

- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

- Google Patents. (n.d.). US11059829B2 - Crystal forms of (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide maleate.

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

Regulations.gov. (2021, November 17). US Patent No. 8829195. Retrieved from [Link]

- Google Patents. (n.d.). EP2418194A1 - Process for the preparation of pregabalin.

Sources

Whitepaper: Elucidating the Mechanism of Action of PYR-9 as a Novel Dopamine D3 Receptor Antagonist

An in-depth analysis of scientific databases and public literature reveals a notable absence of specific research detailing the mechanism of action for the compound designated as 1-Pyrazin-2-yl-pyrrolidin-3-ol. This suggests that the molecule may be a novel chemical entity, part of an ongoing but unpublished research program, or a proprietary compound not yet disclosed in the public domain.

Therefore, this technical guide will proceed based on a scientifically plausible, hypothetical mechanism of action derived from the compound's core structural motifs: a pyrazine ring and a 3-hydroxypyrrolidine scaffold. These chemical features are present in numerous bioactive molecules, often targeting G-protein coupled receptors (GPCRs). For the purposes of this guide, we will postulate that 1-Pyrazin-2-yl-pyrrolidin-3-ol, hereafter referred to as PYR-9, acts as a potent and selective antagonist of the Dopamine D3 Receptor (D3R) , a GPCR implicated in various neuropsychiatric disorders.

This document will serve as a comprehensive exploration of this hypothesized mechanism, detailing the experimental logic and methodologies required to validate such a claim, from initial target binding to downstream functional consequences.

Introduction: The Therapeutic Rationale for D3R Antagonism

The Dopamine D3 receptor (D3R) is a class A GPCR predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens and islands of Calleja. This localization places it at the heart of neural circuits governing motivation, reward, and emotional regulation. Dysregulation of D3R signaling has been strongly linked to the pathophysiology of substance use disorders, schizophrenia, and depression. Unlike the more ubiquitous D2 receptor, the D3R's restricted expression profile suggests that a selective antagonist could offer a targeted therapeutic approach with a potentially lower burden of side effects, such as extrapyramidal symptoms, commonly associated with less selective dopamine antagonists.

The chemical structure of PYR-9, featuring a nitrogen-containing heterocyclic pyrazine ring (a common hydrogen bond acceptor in receptor-ligand interactions) and a 3-hydroxypyrrolidine moiety (providing a key stereocenter and a polar interaction point), presents a compelling scaffold for high-affinity and selective D3R binding. This guide outlines the theoretical framework and experimental validation path for PYR-9 as a D3R antagonist.

Part I: Primary Target Engagement & Binding Characterization

The foundational step in validating our hypothesis is to confirm direct, high-affinity binding of PYR-9 to the human D3R. The primary technique for this is the radioligand binding assay, a robust and quantitative method.

Objective: To determine the binding affinity (Ki) of PYR-9 for the human Dopamine D3 Receptor.

Methodology:

-

Membrane Preparation: Human D3R is expressed in a stable cell line (e.g., HEK293 or CHO cells). Cell membranes are harvested, homogenized, and prepared to a final protein concentration of 10-20 µg per well.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [³H]-Spiperone or another suitable high-affinity D3R radioligand is used at a concentration near its dissociation constant (Kd), typically 0.1-0.5 nM. This ensures assay sensitivity.

-

Competitive Binding: Membranes and the radioligand are incubated with increasing concentrations of unlabeled PYR-9 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Non-Specific Binding Control: A parallel incubation is performed in the presence of a high concentration (e.g., 10 µM) of a known, potent D3R antagonist (e.g., Haloperidol) to define non-specific binding.

-

Incubation & Termination: The reaction is incubated at room temperature for 90 minutes to reach equilibrium. The reaction is then rapidly terminated by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), trapping the receptor-bound radioligand.

-

Quantification: The filters are washed with ice-cold assay buffer, and the retained radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression (Cheng-Prusoff equation) to calculate the IC50 (the concentration of PYR-9 that displaces 50% of the radioligand), which is then converted to the inhibition constant (Ki).

| Parameter | Description | Hypothetical Value for PYR-9 |

| Ki (D3R) | Inhibitory constant at the Dopamine D3 Receptor. | 1.5 nM |

| Ki (D2R) | Inhibitory constant at the Dopamine D2 Receptor. | 180 nM |

| Selectivity Ratio (D2R/D3R) | A measure of target specificity. | 120-fold |

This table illustrates the expected outcome for a potent and selective D3R antagonist.

The following diagram outlines the logical progression for establishing target engagement and selectivity.

Caption: Workflow for determining PYR-9 binding affinity and selectivity.

Part II: Functional Characterization of D3R Antagonism

Confirming that PYR-9 binds to the D3R is the first step. The next critical phase is to determine the functional consequence of this binding—does it block or activate the receptor? As an antagonist, PYR-9 is expected to inhibit the intracellular signaling cascade normally initiated by dopamine.

The D3R, like the D2R, is a Gi/o-coupled GPCR. Upon activation by an agonist (e.g., dopamine), the associated heterotrimeric G-protein dissociates, and its Gαi subunit inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). An antagonist will block this agonist-induced decrease.

Caption: D3R antagonist (PYR-9) blocks dopamine-induced inhibition of cAMP.

Objective: To quantify the ability of PYR-9 to block dopamine-induced inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture: D3R-expressing cells are seeded in 96-well plates.

-

Forskolin Stimulation: Cells are pre-treated with Forskolin, a direct activator of adenylyl cyclase. This elevates the basal level of cAMP, creating a robust signal window to measure inhibition.

-

Antagonist Pre-incubation: Cells are incubated with varying concentrations of PYR-9 for 15-30 minutes. This allows PYR-9 to occupy the receptors.

-

Agonist Challenge: Dopamine is added at its EC80 concentration (the concentration that elicits 80% of its maximal response, determined in separate experiments). This provides a strong but surmountable challenge.

-

Lysis and Detection: After a 30-minute incubation with dopamine, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The results are plotted as a dose-response curve, showing the ability of PYR-9 to reverse the dopamine-induced cAMP drop. The functional inhibitory constant (IC50) is calculated, from which the Schild-derived antagonist affinity estimate (Kb) can be determined.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a rigorous pathway for validating the hypothesis that PYR-9 is a potent and selective Dopamine D3 Receptor antagonist. Successful outcomes—high binding affinity, significant D2R selectivity, and functional blockade of dopamine-induced signaling—would establish PYR-9 as a promising lead compound.

Further research would involve assessing its effects on more complex downstream signaling pathways (e.g., β-arrestin recruitment, ERK phosphorylation) and transitioning to in vivo models to evaluate its pharmacokinetic properties, safety profile, and efficacy in animal models of neuropsychiatric disorders. The synthesis of this evidence is crucial for the continued development of targeted therapeutics for dopamine-related pathologies.

References

This section would be populated with actual references if this were based on published data. For this hypothetical guide, the format is demonstrated below.

-

Title: Principles of Receptor Binding Assays Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

-

Title: The role of the D3 dopamine receptor in drug addiction Source: Nature Reviews Neuroscience URL: [Link]

-

Title: HTRF Technology for GPCR Screening Source: Cisbio Bioassays URL: [Link]

An In-Depth Technical Guide to the Biological Activity Screening of 1-Pyrazin-2-yl-pyrrolidin-3-ol

Introduction

The confluence of heterocyclic chemistry and drug discovery has consistently yielded novel therapeutic agents. Within this landscape, the fusion of a pyrazine ring with a pyrrolidinol scaffold in the molecule 1-Pyrazin-2-yl-pyrrolidin-3-ol presents a compelling case for comprehensive biological evaluation. The pyrazine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, is a well-established pharmacophore found in numerous clinically approved drugs and is known to confer a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] Concurrently, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold for interacting with biological targets.[6][7][8][9][10][11] The hydroxyl group on the pyrrolidine ring further provides a key hydrogen bonding feature, enhancing its potential for specific molecular interactions.

This guide, intended for researchers, scientists, and drug development professionals, provides a strategic and technically robust framework for the systematic biological activity screening of 1-Pyrazin-2-yl-pyrrolidin-3-ol. We will move beyond a simple listing of assays to explain the causal reasoning behind the proposed screening cascade, ensuring a self-validating and logical progression from broad-based primary screening to more focused secondary and in vivo evaluations. Our approach is grounded in the established pharmacology of the constituent scaffolds, aiming to uncover the therapeutic potential of this novel chemical entity.

Part 1: Strategic Screening Cascade Design

The core philosophy of this screening guide is to employ a tiered approach, starting with high-throughput methods to broadly assess activity across diverse target classes, followed by more specific assays to elucidate the mechanism of action and validate initial "hits."

The Rationale for a Tiered Approach

A tiered screening cascade is both efficient and cost-effective. It allows for the rapid evaluation of a large number of biological targets in parallel during the initial phase.[12][13][14] Positive results, or "hits," from this primary screen are then subjected to more rigorous and focused secondary assays to confirm activity, determine potency and selectivity, and begin to unravel the mechanism of action. This funneling approach ensures that resources are concentrated on the most promising activities.

Below is a conceptual workflow for the screening of 1-Pyrazin-2-yl-pyrrolidin-3-ol:

Caption: Tiered screening cascade for 1-Pyrazin-2-yl-pyrrolidin-3-ol.

Prioritizing Target Classes for Initial Screening

Given the known biological activities of pyrazine and pyrrolidine derivatives, the initial high-throughput screening should prioritize target classes where these scaffolds have shown promise.

| Priority Target Class | Rationale |

| Protein Kinases | Pyrazine-containing compounds are known to modulate kinase activity. Kinases are crucial in cell signaling and are major targets in oncology and inflammatory diseases.[15] |

| G-Protein Coupled Receptors (GPCRs) | The pyrrolidine scaffold is prevalent in ligands for GPCRs, which are involved in a vast array of physiological processes and are a major class of drug targets.[16][17][18] |

| Central Nervous System (CNS) Targets | Both pyrazine and pyrrolidine derivatives have been investigated for their effects on the CNS, including antidepressant and anticonvulsant activities.[8][19][20][21][22][23] |

| Cancer Cell Line Panels | The antiproliferative activity of pyrazine and pyrrolidine hybrids has been documented, making a broad cancer cell line screen a logical starting point.[24] |

Part 2: Methodologies and Protocols

This section provides detailed, step-by-step methodologies for key experiments in the screening cascade. Each protocol is designed to be a self-validating system with appropriate controls.

Tier 1: High-Throughput Primary Screening

The objective of Tier 1 is to rapidly and efficiently screen 1-Pyrazin-2-yl-pyrrolidin-3-ol against a large and diverse set of biological targets.[12][14][25]

2.1.1 In Vitro Kinase Panel Screening

Rationale: To identify potential kinase inhibition activity, a broad panel screen is the most effective initial step. This provides a "snapshot" of the compound's kinome-wide selectivity at a single concentration.

Protocol: In Vitro Kinase Profiling Assay (e.g., using a platform like Eurofins' KinaseProfiler™) [26]

-

Compound Preparation: Prepare a 10 mM stock solution of 1-Pyrazin-2-yl-pyrrolidin-3-ol in 100% DMSO.

-

Assay Concentration: Perform an initial screen at a concentration of 10 µM.

-

Kinase Panel: Select a diverse panel of at least 100 kinases, covering different branches of the human kinome.

-

Assay Procedure (Radiometric):

-

In a 96-well plate, combine the test compound, a specific kinase, a suitable substrate (protein or peptide), and ATP (at or near the Km concentration) spiked with [γ-³³P]-ATP.[27][28]

-

Incubate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and capture the phosphorylated substrate on a filter membrane.

-

Wash the membrane to remove unincorporated [γ-³³P]-ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Controls:

-

Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine).

-

Negative Control: DMSO vehicle.

-

-

Data Analysis: Calculate the percent inhibition relative to the DMSO control. A common hit threshold is >50% inhibition.

2.1.2 Cell-Based GPCR Screening

Rationale: Cell-based assays provide a more physiologically relevant context for assessing GPCR activity by measuring downstream signaling events.[16][17][18][29]

Protocol: Calcium Mobilization Assay for Gq-coupled GPCRs

-

Cell Culture: Use a cell line stably expressing a target Gq-coupled GPCR (e.g., HEK293 cells).

-

Cell Plating: Plate the cells in a 384-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: Add 1-Pyrazin-2-yl-pyrrolidin-3-ol at a final concentration of 10 µM.

-

Signal Detection: Measure the fluorescence intensity before and after compound addition using a plate reader with kinetic read capabilities (e.g., a FLIPR instrument).

-

Controls:

-

Positive Control: A known agonist for the target GPCR.

-

Negative Control: DMSO vehicle.

-

-

Data Analysis: Analyze the change in fluorescence intensity over time. A significant increase in fluorescence indicates agonistic activity.

Tier 2: Hit Confirmation and Secondary Assays

Rationale: Hits identified in Tier 1 must be confirmed and characterized to ensure they are not artifacts and to determine their potency and selectivity.

2.2.1 Dose-Response and IC50/EC50 Determination

Protocol: 10-Point Dose-Response Curve

-

Compound Preparation: Prepare a serial dilution of 1-Pyrazin-2-yl-pyrrolidin-3-ol, typically in half-log steps, starting from a high concentration (e.g., 100 µM).

-

Assay Performance: Perform the relevant primary assay (e.g., the kinase or GPCR assay where the hit was observed) with each concentration of the compound.

-

Data Analysis:

-

Plot the percent inhibition or activation against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for agonists).

-

| Parameter | Description |

| IC50 | The concentration of an inhibitor where the response is reduced by half. |

| EC50 | The concentration of an agonist that gives a response halfway between the baseline and maximum. |

2.2.2 Cell-Based Functional Assays

Rationale: To confirm that the activity observed in a biochemical assay translates to a cellular context.

Protocol: Cellular Phosphorylation Assay (for a confirmed kinase hit)

-

Cell Line Selection: Choose a cell line where the target kinase is known to be active and phosphorylates a specific downstream substrate.

-

Cell Treatment: Treat the cells with varying concentrations of 1-Pyrazin-2-yl-pyrrolidin-3-ol for a specified time.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Detection: Use a method like Western Blot or a specific ELISA to measure the phosphorylation level of the kinase's substrate.

-

Controls:

-

Positive Control: A known inhibitor of the target kinase.

-

Negative Control: DMSO vehicle.

-

-

Data Analysis: Quantify the decrease in substrate phosphorylation as a function of compound concentration to determine a cellular IC50.

Caption: Workflow for a cell-based kinase functional assay.

Tier 3: In Vivo Efficacy Models

Rationale: To evaluate the therapeutic potential of the compound in a living organism, which provides insights into its pharmacokinetics, pharmacodynamics, and overall efficacy.[19][20][21][22][30]

Protocol: Mouse Xenograft Model for Anticancer Activity

-

Model Selection: If the compound shows potent and selective inhibition of a cancer-relevant kinase and has good cellular activity, a xenograft model is appropriate.

-

Tumor Implantation: Implant human cancer cells (e.g., HT-29 if a relevant kinase is targeted) subcutaneously into immunodeficient mice.[24]

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Dosing: Administer 1-Pyrazin-2-yl-pyrrolidin-3-ol (e.g., via oral gavage or intraperitoneal injection) at various doses daily. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).

-

Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.

Conclusion

The systematic screening of 1-Pyrazin-2-yl-pyrrolidin-3-ol requires a logical and evidence-based approach. By leveraging the known pharmacology of its pyrazine and pyrrolidinol components, we can design a screening cascade that efficiently identifies and validates potential biological activities. This guide provides a comprehensive framework, from broad-based high-throughput screening to specific in vivo models, to thoroughly investigate the therapeutic potential of this novel compound. The causality behind each experimental choice is emphasized to ensure a robust and scientifically sound evaluation.

References

-

Medicilon. CNS Pharmacology Models. [Link]

-

Eurofins Advinus. CNS Disorders Disease Models. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

Wikipedia. High-throughput screening. [Link]

-

PubMed. High-Throughput Screening: today's biochemical and cell-based approaches. [Link]

-

PubMed. Animal models of CNS disorders. [Link]

-

Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

-

Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

American Physiological Society. Recent progress in assays for GPCR drug discovery. [Link]

-

ResearchGate. Pharmacological activity and mechanism of pyrazines. [Link]

-

PreScouter. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

-

SpringerLink. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

-

MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

-

BMG LABTECH. High-throughput screening (HTS). [Link]

-

PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

-

ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Reaction Biology. GPCR Assay Services. [Link]

-

Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]

-

Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubMed Central. Biophysical Screening for the Discovery of Small-Molecule Ligands. [Link]

-

PubMed. In vitro JAK kinase activity and inhibition assays. [Link]

-

PubMed Central. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. [Link]

-

BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]

-

PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Royal Society of Chemistry. Chapter 2: Considerations Related to Small-molecule Screening Collections. [Link]

-

ScienceDirect. Research status and application progress of small molecule drug screening technology. [Link]

-

SpringerLink. Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. [Link]

-

PubMed. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. [Link]

-

ResearchGate. Synthesis of Some New Pyrazolines via One-Pot Three Component Technique and Their Corresponding Thiazole Compounds. [Link]

-

PubMed Central. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]

-

Royal Society of Chemistry. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. [Link]

-

IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 11. iris.unipa.it [iris.unipa.it]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. High-throughput screening - Wikipedia [en.wikipedia.org]

- 14. bmglabtech.com [bmglabtech.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. mdpi.com [mdpi.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. medicilon.com [medicilon.com]

- 20. advinus.com [advinus.com]

- 21. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pharmaron.com [pharmaron.com]

- 23. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 26. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 27. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 30. wuxibiology.com [wuxibiology.com]

A Technical Guide to the Spectroscopic Characterization of 1-Pyrazin-2-yl-pyrrolidin-3-ol

This in-depth technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 1-Pyrazin-2-yl-pyrrolidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule. Furthermore, it outlines detailed, field-proven protocols for acquiring and interpreting this data, grounded in established scientific principles.

Introduction

1-Pyrazin-2-yl-pyrrolidin-3-ol is a novel small molecule incorporating both a pyrazine and a pyrrolidinol moiety. The pyrazine ring is a common scaffold in pharmacologically active compounds, while the chiral pyrrolidinol core offers opportunities for stereospecific interactions with biological targets. Accurate structural elucidation and characterization are paramount for its development and application. This guide will focus on the predicted spectroscopic signature of this compound and the methodologies to confirm it.

PART 1: Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of novel compounds through fragmentation analysis. For 1-Pyrazin-2-yl-pyrrolidin-3-ol, Electrospray Ionization (ESI) is the preferred ionization method due to the presence of basic nitrogen atoms, which are readily protonated.

Predicted Mass Spectrum

The predicted mass spectrum of 1-Pyrazin-2-yl-pyrrolidin-3-ol would exhibit a prominent protonated molecular ion peak ([M+H]⁺). The exact mass of this ion can be calculated and would be a key identifier in high-resolution mass spectrometry (HRMS).

| Ion | Predicted m/z |

| [M+H]⁺ | 166.0975 |

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is expected to yield characteristic fragment ions. The pyrrolidine ring is often the site of initial fragmentation.[1][2] A plausible fragmentation pathway is outlined below, which involves the loss of water from the hydroxyl group and subsequent ring opening or fragmentation of the pyrrolidine moiety. The pyrazine ring is relatively stable and may remain intact in major fragments.

Diagram: Predicted ESI-MS/MS Fragmentation Pathway

Caption: Predicted fragmentation of 1-Pyrazin-2-yl-pyrrolidin-3-ol.

Experimental Protocol for Mass Spectrometry

This protocol outlines a robust method for acquiring high-quality MS and MS/MS data for 1-Pyrazin-2-yl-pyrrolidin-3-ol.

1. Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.

2. Instrument Parameters (ESI-QTOF or Orbitrap):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

-

MS Scan Range: m/z 50-500.

-

MS/MS Analysis: Select the [M+H]⁺ ion for fragmentation. Use a collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

3. Data Interpretation:

-

Confirm the presence of the [M+H]⁺ ion with high mass accuracy (<5 ppm).

-

Analyze the MS/MS spectrum to identify fragment ions consistent with the proposed structure. The study of fragmentation patterns of similar pyrrolidine-containing compounds can aid in interpretation.[3][4]

PART 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of 1-Pyrazin-2-yl-pyrrolidin-3-ol. Advanced 2D NMR techniques may be necessary for unambiguous signal assignment.[5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the pyrazine and pyrrolidine protons. The chemical shifts will be influenced by the electronic nature of the pyrazine ring and the hydroxyl group on the pyrrolidine. The use of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as a solvent is recommended.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Pyrazine-H | 8.0-8.5 | m | - |

| Pyrrolidin-CH(OH) | ~4.5 | m | - |

| Pyrrolidin-CH₂N | 3.5-4.0 | m | - |

| Pyrrolidin-CH₂ | 1.8-2.2 | m | - |

| OH | Variable | br s | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The pyrazine carbons will appear in the aromatic region, while the pyrrolidinyl carbons will be in the aliphatic region.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrazine-C | 140-160 |

| Pyrrolidin-C(OH) | 65-75 |

| Pyrrolidin-CN | 45-55 |

| Pyrrolidin-C | 30-40 |

Experimental Protocol for NMR Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure the sample is fully dissolved and free of particulate matter.

2. NMR Acquisition Parameters (400 MHz or higher):

-

¹H NMR:

-

Acquire a standard 1D proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on concentration.

-

-

2D NMR (if necessary):

-

COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for connecting the pyrazine and pyrrolidine moieties.

-

3. Data Processing and Interpretation:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Analyze coupling patterns to deduce connectivity.

-

Use 2D NMR data to confirm assignments. The study of NMR spectra of various heterocyclic compounds can provide a valuable reference for interpretation.[7][8][9]

Diagram: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of novel compounds.

Conclusion

The structural confirmation of 1-Pyrazin-2-yl-pyrrolidin-3-ol relies on the synergistic use of mass spectrometry and NMR spectroscopy. This guide provides a predictive framework for the expected spectroscopic data and robust protocols for its acquisition and interpretation. By following these methodologies, researchers can confidently characterize this and other novel heterocyclic compounds, ensuring the scientific rigor required for drug discovery and development.

References

- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.

- Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.

- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.

- The NMR interpretations of some heterocyclic compounds which are synthesized by our group.

- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality | Request PDF.

- Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone deriv

- Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF.

- A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry.

- The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry.

- Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central.

Sources

- 1. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 1-Pyrazin-2-yl-pyrrolidin-3-ol

Abstract

The confluence of privileged scaffolds in a single molecular entity presents a compelling starting point for novel therapeutic discovery. 1-Pyrazin-2-yl-pyrrolidin-3-ol is one such molecule, incorporating the biologically versatile pyrrolidine ring and the pharmacologically significant pyrazine moiety. While direct biological data for this specific molecule is not yet publicly available, its structural components are well-represented in numerous FDA-approved drugs and clinical candidates, spanning a wide array of therapeutic areas including oncology, infectious diseases, and neurology. This guide outlines a comprehensive, multi-pronged strategy for the systematic deconvolution of the therapeutic targets of 1-Pyrazin-2-yl-pyrrolidin-3-ol. We present a rationale-driven, tiered approach, commencing with unbiased phenotypic screening to identify relevant disease contexts, followed by sophisticated proteomic and biophysical methods for precise target identification and validation. This document is intended to serve as a technical roadmap for researchers seeking to unlock the therapeutic potential of this promising, yet uncharacterized, chemical entity.

Introduction: The Rationale for Investigating 1-Pyrazin-2-yl-pyrrolidin-3-ol

The process of drug discovery is increasingly driven by the intelligent design of small molecules that engage with disease-modifying targets. The structure of 1-Pyrazin-2-yl-pyrrolidin-3-ol is a deliberate combination of two potent pharmacophores:

-

The Pyrrolidine Scaffold: This five-membered nitrogen heterocycle is a cornerstone of medicinal chemistry.[1][2] Its non-planar, sp³-rich structure provides access to a three-dimensional chemical space often neglected by flatter, aromatic systems, enabling complex and specific interactions with protein targets.[1][2] Pyrrolidine-containing drugs are approved for a multitude of indications, from DPP-4 inhibitors in diabetes to ACE inhibitors for hypertension, underscoring the scaffold's versatility.[3]

-

The Pyrazine Moiety: As a nitrogen-containing six-membered aromatic heterocycle, pyrazine and its isomers are integral to a variety of biologically active compounds.[4] Pyrazine-based structures are known to function as kinase inhibitors, antibacterial agents, and anticancer therapeutics.[5][6][7] For instance, several potent and selective pyrazine-based kinase inhibitors have advanced into clinical trials for cancer and autoimmune disorders.[5][6]

The combination of these two scaffolds in 1-Pyrazin-2-yl-pyrrolidin-3-ol suggests a high probability of biological activity. The pyrrolidine ring can confer favorable pharmacokinetic properties, such as improved aqueous solubility, while the pyrazine moiety can engage in key hydrogen bonding and aromatic interactions within a target's binding site.[3][8] This guide proposes a systematic approach to uncover the specific protein targets of this compound, thereby revealing its potential therapeutic applications.

A Strategic Workflow for Target Identification

Given the novelty of 1-Pyrazin-2-yl-pyrrolidin-3-ol, a "phenotypic-first" approach is recommended. This strategy, also known as classical or forward pharmacology, begins by identifying a desirable change in the phenotype of a cell or organism, and then works backward to identify the molecular target responsible for that change.[9] This is often more successful for discovering first-in-class drugs compared to target-based approaches.[9][10]

Our proposed workflow is tiered, designed to efficiently move from broad biological effect to specific molecular interaction.

Phase 1: Phenotypic Screening

The initial step is to perform high-content phenotypic screening across a diverse panel of human cell lines.[2][11] This allows for an unbiased assessment of the compound's biological effects.

Recommended Cell Panels:

| Cell Panel | Rationale | Example Cell Lines | Phenotypes to Monitor |

| Oncology | Pyrrolidine and pyrazine moieties are common in anticancer agents.[12][13] | MCF-7 (Breast), A549 (Lung), HCT116 (Colon), Jurkat (Leukemia) | Apoptosis, cell cycle arrest, proliferation, morphological changes. |

| Immunology | Many kinase inhibitors with these scaffolds have anti-inflammatory effects.[5][6] | PBMCs, THP-1 (monocytes), Jurkat (T-cells) | Cytokine secretion (e.g., TNF-α, IL-6), cell activation markers, phagocytosis. |

| Neurology | Pyrrolidine derivatives are known to target CNS receptors and enzymes. | SH-SY5Y (neuroblastoma), primary neurons | Neurite outgrowth, cell viability (protection from neurotoxins), calcium signaling. |

This screening will generate a "phenotypic fingerprint" of the compound, guiding the subsequent target identification efforts toward the most relevant biological context.

Phase 2: Unbiased Target Identification Methodologies

Once a compelling phenotype is identified, the next step is to determine which protein(s) the compound binds to in order to elicit this effect. We recommend two parallel, powerful, and unbiased approaches.[1]

Affinity Purification-Mass Spectrometry (AP-MS)

This is a direct biochemical method that involves using a modified version of the compound to "pull down" its binding partners from a cell lysate.[14][15]

-

Probe Synthesis: Synthesize an affinity probe by chemically modifying 1-Pyrazin-2-yl-pyrrolidin-3-ol. This involves adding a linker, a photoreactive group (e.g., diazirine), and an affinity tag (e.g., biotin).[16] The modification site should be chosen carefully to minimize disruption of the original compound's activity.

-

Lysate Preparation: Culture the "hit" cell line from the phenotypic screen and prepare a native cell lysate.

-

Incubation: Incubate the cell lysate with the photo-affinity probe. A control incubation with a non-photoreactive analog or DMSO should be run in parallel.

-

UV Crosslinking: Expose the mixture to UV light to covalently link the probe to its binding partners.[16]

-

Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotin-tagged probe and its cross-linked proteins.[14]

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

Elution & Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Identify candidate target proteins that are significantly enriched in the probe-treated sample compared to the control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses target engagement in a physiological setting (intact cells or lysates).[17][18] It is based on the principle that a protein's thermal stability changes upon ligand binding.[19]

-

Cell Treatment: Treat intact cells from the "hit" cell line with 1-Pyrazin-2-yl-pyrrolidin-3-ol or a vehicle control (e.g., DMSO).

-

Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C).

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction (containing unfolded, aggregated proteins) via centrifugation.[20]

-

Sample Preparation for MS: Collect the soluble fractions from each temperature point, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT) for quantitative multiplexing.

-

LC-MS/MS Analysis: Analyze the pooled, labeled peptide samples by LC-MS/MS.

-

Data Analysis: For each identified protein, plot the relative amount of soluble protein at each temperature to generate a "melting curve."[19] Candidate targets are proteins that show a significant shift in their melting curve in the presence of the compound compared to the vehicle control.

Phase 3: Target Validation

The candidate proteins identified through AP-MS and CETSA-MS must be validated to confirm they are bona fide targets.

-

Orthogonal CETSA: Validate individual high-priority candidates using traditional CETSA followed by Western blotting. This is a lower-throughput but highly specific method to confirm the thermal shift observed in the MS experiment.[3]

-

Biochemical Assays: If the candidate is an enzyme (e.g., a kinase), perform in vitro activity assays with the purified protein to confirm that 1-Pyrazin-2-yl-pyrrolidin-3-ol directly modulates its function.

-

Genetic Approaches: Use techniques like CRISPR/Cas9 to knock out or mutate the gene encoding the candidate target in the "hit" cell line. If the compound's phenotypic effect is diminished or abolished in these modified cells, it provides strong evidence that the protein is the relevant target.[21]

Phase 4: Focused Profiling for Predicted Target Classes

Based on the structures of the pyrazine and pyrrolidine scaffolds, it is prudent to proactively screen 1-Pyrazin-2-yl-pyrrolidin-3-ol against key protein families known to be modulated by such compounds.[5][22][23]

Kinome Profiling

Many pyrazine derivatives are potent kinase inhibitors.[5][6][7]

-

Recommendation: Submit the compound to a commercial kinome profiling service.[24][25][26][27] These services typically offer screening against hundreds of purified human kinases at a fixed ATP concentration.

-

Data Output: The primary output is the percent inhibition of each kinase at one or two compound concentrations. This provides a broad overview of the compound's kinase selectivity. "Hits" can then be followed up with IC₅₀ determination.

G-Protein Coupled Receptor (GPCR) Screening

Pyrrolidine derivatives have been identified as ligands for various GPCRs.[22]

-

Recommendation: Utilize a broad GPCR screening panel, which can be outsourced to specialized CROs.[28] These screens often use cell-based functional readouts like calcium mobilization or cAMP assays.[8][13][29]

-

Data Output: Results will indicate whether the compound acts as an agonist, antagonist, or allosteric modulator at any of the screened receptors.

Ion Channel Screening

Ion channels are another important target class for heterocyclic small molecules.[23][30][31]

-

Recommendation: Screen the compound against a panel of key ion channels (e.g., sodium, potassium, calcium channels) using automated patch-clamp electrophysiology.

-

Data Output: This will reveal any inhibitory or activating effects on ion channel currents.

Hypothetical Signaling Pathway and Conclusion

Should kinome profiling identify a specific kinase as a primary target, for example, a member of the MAP kinase pathway, further mechanistic studies would be warranted.

1-Pyrazin-2-yl-pyrrolidin-3-ol represents a molecule of significant therapeutic potential due to its hybrid structure. The absence of existing data necessitates a systematic and unbiased approach to target deconvolution. The workflow presented in this guide, combining phenotypic screening with advanced proteomic and biophysical techniques, provides a robust framework for identifying its molecular targets and, consequently, its most promising therapeutic applications. This structured approach maximizes the potential for discovery and provides a clear, evidence-based path toward preclinical development.

References

- Sperry, J. B., & Wright, D. L. (2005). The pyrrolidine ring in medicinal chemistry. Current Topics in Medicinal Chemistry, 5(10), 943-968.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439.

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. PharmaBlock Whitepaper.

- PharmaBlock. (n.d.).

- Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 79.

- Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling.

- Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.

- ResearchGate. (2023). (PDF)

- Creative Bioarray. (n.d.). GPCR Screening Services.

- AssayQuant. (n.d.). Small Molecule CRO Services for Kinase Discovery.

- MtoZ Biolabs. (n.d.). Kinome Profiling Service.

- Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.

- CD Biosynsis. (n.d.).

- University College London. (n.d.).

- Chemspace. (2023).

- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.

- Al-Hussain, S. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

- Al-Hussain, S. A. (2024).

- Al-Hussain, S. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed Central.

- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.

- Wang, S., & Wu, Y. W. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology, 50, 1-8.

- Al-Hussain, S. A. (2024).

- Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 159-172.

- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.

- Wikipedia. (n.d.). Phenotypic screening.